8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione
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Overview
Description
8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione is a complex organic compound featuring a trimethoxyphenyl group and a tetrahydrofurobenzodioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione typically involves multi-step organic reactions. One common approach includes the formation of the trimethoxyphenyl moiety followed by the construction of the tetrahydrofurobenzodioxole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin or heat shock protein 90 (Hsp90), leading to anti-cancer effects . The trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the trimethoxyphenyl group and the tetrahydrofurobenzodioxole core provides a versatile scaffold for developing new therapeutic agents and studying complex biochemical interactions.
Properties
Molecular Formula |
C18H18O8 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione |
InChI |
InChI=1S/C18H18O8/c1-21-10-4-8(5-11(22-2)15(10)23-3)12-13-9(6-24-18(13)20)14(19)17-16(12)25-7-26-17/h4-5,9,12-13H,6-7H2,1-3H3 |
InChI Key |
MEXPOKORNGUXFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=C2OCO4 |
Origin of Product |
United States |
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